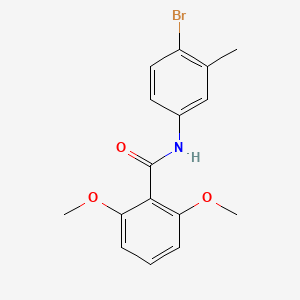![molecular formula C19H14Cl3F2N3O4S B5973154 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE](/img/structure/B5973154.png)
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, difluoromethoxy, and hydroxyanilino groups.
Métodos De Preparación
The synthesis of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves several steps, including the formation of intermediate compounds through various chemical reactions. The synthetic routes typically involve:
Formation of the phenyl ring:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Coupling reactions: The final step involves coupling the phenyl and pyrrolidine rings through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(3,5-DICHLORO-4-HYDROXYANILINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl] N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3F2N3O4S/c1-25-18(26-9-6-12(20)16(29)13(21)7-9)32-14-8-15(28)27(17(14)30)10-2-4-11(5-3-10)31-19(22,23)24/h2-7,14,29H,8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBTDBQSBPKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC(=C(C(=C1)Cl)O)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
![N-methyl-3-(2-oxopyrrolidin-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide](/img/structure/B5973096.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)
![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B5973115.png)
![1-[(4-chlorophenyl)methyl]-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]triazole-4-carboxamide](/img/structure/B5973123.png)
![4-(2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5973131.png)

![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B5973171.png)

![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5973178.png)

![1-(Azepan-1-yl)-3-[3-[(thiophen-3-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5973188.png)
